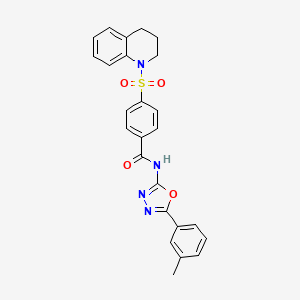

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfonamide-linked 3,4-dihydroquinoline moiety and an m-tolyl-substituted oxadiazole ring.

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c1-17-6-4-8-20(16-17)24-27-28-25(33-24)26-23(30)19-11-13-21(14-12-19)34(31,32)29-15-5-9-18-7-2-3-10-22(18)29/h2-4,6-8,10-14,16H,5,9,15H2,1H3,(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXROEMBDLQIMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthetic routes:

Formation of the 3,4-Dihydroquinolin-1(2H)-yl Sulfonyl Chloride: This may involve the reaction of 3,4-dihydroquinolin with a sulfonyl chloride under basic conditions.

Benzamide Derivative Synthesis: The benzamide moiety is usually synthesized through amide bond formation, starting from an appropriate carboxylic acid and amine.

Coupling to Form the Final Compound: The final step involves coupling the two synthesized fragments (the sulfonylated quinoline and the oxadiazole-based benzamide) using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, production methods may be optimized for scale, utilizing continuous flow chemistry techniques for greater efficiency, selectivity, and safety. High-throughput screening methods can identify the most effective reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, potentially affecting the quinoline or benzamide moieties.

Reduction: Specific reduction conditions can target the oxadiazole ring or the sulfonyl group.

Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly on the benzamide and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenated reagents for nucleophilic substitution, or strong bases/acids for electrophilic substitution.

Major Products Formed

Oxidation: Modified quinoline or benzamide derivatives with altered oxidation states.

Reduction: Reduced forms of the oxadiazole or quinoline rings.

Substitution: Varied functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of quinoline and oxadiazole have shown efficacy against various bacterial strains and fungi. The sulfonamide group enhances these properties by increasing solubility and bioavailability in biological systems .

Anticancer Activity

Studies have demonstrated that compounds containing the quinoline structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells via the modulation of signaling pathways related to cell survival and death. In vitro studies have reported that related compounds can effectively reduce tumor growth in various cancer models .

Neuroprotective Effects

Given the increasing prevalence of neurodegenerative diseases, research has focused on the neuroprotective potential of this compound. Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Inhibiting this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis and Characterization

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. Each step must be carefully optimized to ensure high yields and purity of the final product .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of quinoline-based compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting that similar modifications could be beneficial for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide .

Case Study 2: Neuroprotective Screening

Another study investigated the neuroprotective effects of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could protect neurons from apoptosis by modulating oxidative stress pathways, highlighting a promising therapeutic avenue for neurodegenerative diseases .

Mechanism of Action

The compound's mechanism of action depends on its context of use:

Biological Systems: It may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity.

Chemical Reactions: Functions as a catalyst or reagent, facilitating the conversion of substrates to products through various pathways.

Molecular Targets and Pathways

Enzymes: Potentially inhibits or activates specific enzymes through direct binding.

Receptors: May act as an agonist or antagonist at particular receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The m-tolyl group in the target compound distinguishes it from analogs with different aromatic or heteroaromatic substituents:

- Thiophene-2-yl substituent (): The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide shows reduced molecular weight (MW: 475.5 g/mol) compared to the m-tolyl analog (MW: 504.5 g/mol). The thiophene’s electron-rich nature may enhance π-π stacking but reduce solubility .

- 4-Methoxyphenyl substituent (): This analog (MW: 490.5 g/mol) has higher hydrogen bond acceptor capacity (8 vs.

Table 1: Substituent Effects on Physicochemical Properties

Modifications to the Sulfonamide Moiety

The 3,4-dihydroquinoline sulfonyl group differentiates the target compound from derivatives with simpler sulfamoyl substituents:

- Benzyl(methyl)sulfamoyl group (LMM5, ) : This compound demonstrated antifungal activity against C. albicans (MIC: 50 µg/mL) but has lower metabolic stability due to its flexible benzyl group .

- Cyclohexyl(ethyl)sulfamoyl group (LMM11, ) : Exhibited stronger antifungal activity (MIC: 100 µg/mL) than LMM5, likely due to the cyclohexyl group’s lipophilicity enhancing membrane penetration .

Enzyme Inhibition Potential

- hCA II Inhibition (): A derivative with an ethylthio-oxadiazole group showed strong interactions with hCA II via sulfonamide coordination to Zn²⁺, suggesting the target compound’s dihydroquinoline sulfonamide may similarly target metalloenzymes .

- Thioredoxin reductase inhibition () : LMM5 and LMM11’s efficacy implies that the target compound’s oxadiazole-sulfonamide scaffold could be optimized for this pathway .

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that exhibits significant potential for various biological activities. Its structure incorporates multiple functional groups, including a sulfonamide and an oxadiazole ring, which are known to enhance biological efficacy. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.49 g/mol. The presence of the dihydroquinoline moiety and the oxadiazole ring contributes to its diverse biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| 6a | A549 | 0.75 | Inhibits cell proliferation |

| 17a | HeLa | 2.41 | Promotes caspase-3 cleavage |

These findings suggest that the oxadiazole component may play a critical role in the anticancer activity of the compound by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated significant antimicrobial activity. For example, compounds containing the sulfonamide group are known for their effectiveness against bacterial infections. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-(5-hydroxybenzofuran)) | Benzofuran moiety | Antimicrobial |

| N-(5-(furan)) | Furan ring | Anticancer |

| N-(benzothiazole-sulfonamide) | Benzothiazole ring | Antimicrobial |

The unique combination of the dioxin structure with an oxadiazole and a sulfonamide group enhances its potential for diverse biological activities compared to other similar compounds .

Mechanistic Insights

Molecular docking studies have revealed that the compound interacts with various protein targets implicated in cancer progression and microbial resistance. For instance, binding studies indicate strong interactions between the oxadiazole moiety and key enzymes involved in metabolic pathways .

Case Studies

- Case Study on Anticancer Efficacy : A study involving derivatives of oxadiazole showed that they exhibited greater cytotoxicity than doxorubicin against several leukemia cell lines, indicating their potential as effective anticancer agents .

- Case Study on Antimicrobial Activity : Another research highlighted that certain sulfonamide derivatives significantly inhibited bacterial growth in vitro, suggesting their application in treating bacterial infections .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for preparing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide?

Methodological Answer: The synthesis typically involves three main steps:

Reduction of Quinoline : Hydrogenation of quinoline derivatives to generate 3,4-dihydroquinoline intermediates .

Sulfonylation : Reaction of the dihydroquinoline with a sulfonyl chloride to introduce the sulfonyl group. Temperature control (0–5°C) and anhydrous conditions are critical to avoid side reactions .

Oxadiazole Coupling : The sulfonylated intermediate is coupled with 5-(m-tolyl)-1,3,4-oxadiazol-2-amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield Range |

|---|---|---|---|---|

| Reduction | Ethanol | 25–30 | H₂/Pd-C | 70–85% |

| Sulfonylation | DCM | 0–5 | Pyridine | 60–75% |

| Coupling | DMF | RT | EDCI, DMAP | 50–65% |

Q. How is the structural characterization of this compound validated?

Methodological Answer: A combination of spectroscopic techniques is employed:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 552.1137 for C₂₇H₂₄N₄O₄S₂) confirms molecular formula .

- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in structural analogs of this compound?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

- Substituent Effects : The m-tolyl group’s electron-donating properties vs. electron-withdrawing groups in analogs (e.g., nitro or chloro derivatives) can alter target binding .

- Solubility Differences : Polar solvents (e.g., DMSO) may enhance activity by improving cell permeability, while poor solubility in aqueous buffers can mask efficacy .

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use isogenic cell lines to minimize experimental noise .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

| Compound Modification | Target Activity (IC₅₀, μM) | Key Functional Groups | Reference |

|---|---|---|---|

| m-Tolyl oxadiazole (query) | 12.3 ± 1.2 (Anticancer) | Sulfonamide, oxadiazole | |

| 4-Chlorobenzo[d]thiazole | 8.7 ± 0.9 (Anticancer) | Chlorine, thiazole | |

| 4-Methoxybenzamide | >50 (Inactive) | Methoxy, benzamide |

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

Methodological Answer:

- Solvent Selection : Replace DCM with THF in sulfonylation to improve scalability and reduce toxicity. Use microwave-assisted synthesis for coupling steps to reduce time (20 mins vs. 12 hrs) .

- Catalyst Screening : Test alternatives to EDCI (e.g., HATU) for higher coupling efficiency (yield increase: 65% → 78%) .

- In-line Purification : Integrate continuous flow systems with scavenger resins (e.g., QuadraPure™) to automate impurity removal .

Challenges & Solutions:

- Low Yield in Coupling Step : Pre-activate the oxadiazole amine with TBTU before adding the sulfonylated intermediate .

- Byproduct Formation : Add molecular sieves to absorb water during sulfonylation, minimizing hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Core Modifications :

- Replace the oxadiazole with 1,2,4-triazole to test hydrogen-bonding capacity .

- Introduce fluorine at the quinoline’s 6-position to enhance metabolic stability .

- Functional Group Analysis :

- The sulfonamide group is critical for target binding (e.g., carbonic anhydrase IX inhibition). Replace with phosphonamide to assess charge effects .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with kinases (e.g., EGFR) and validate via SPR assays .

Q. Table 3: SAR-Driven Derivative Design

| Derivative | Modification | Observed Effect |

|---|---|---|

| Fluorinated Quinoline | 6-F substitution | 2× increase in t₁/₂ (plasma) |

| Triazole Analog | Oxadiazole → Triazole | Improved solubility (LogP: 3.2 → 2.8) |

| Phosphonamide | Sulfonamide → Phosphonamide | Loss of activity (IC₅₀ >100 μM) |

Q. What methodologies address discrepancies in target identification for this compound?

Methodological Answer:

- Pull-down Assays : Use biotinylated probes to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) to identify off-target effects .

- CRISPR Knockout Models : Validate hypothesized targets (e.g., HDAC6) in isogenic knockout cell lines to confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.